molecular formula C13H18ClNO2 B168710 Methyl 2-(piperidin-4-yl)benzoate hydrochloride CAS No. 170838-23-0

Methyl 2-(piperidin-4-yl)benzoate hydrochloride

Cat. No.: B168710
CAS No.: 170838-23-0
M. Wt: 255.74 g/mol
InChI Key: OXRISMDMYBOCLU-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-yl)benzoate hydrochloride (CAS: 170838-23-0) is a piperidine-containing benzoate ester derivative in its hydrochloride salt form. Its molecular formula is C₁₃H₁₈ClNO₂, with a molecular weight of 255.74 g/mol . The compound consists of a benzoate ester group at the ortho position of the aromatic ring, linked to a piperidin-4-yl moiety. This structural configuration makes it a valuable intermediate in medicinal chemistry and pharmacological research, particularly in studying receptor interactions and structure-activity relationships (SAR) .

Key properties include:

  • Physical state: White to off-white solid.
  • Solubility: Likely soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt.
  • Storage: Stable under dry conditions at room temperature .

Properties

IUPAC Name

methyl 2-piperidin-4-ylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-5-3-2-4-11(12)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRISMDMYBOCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

The esterification of 2-(piperidin-4-yl)benzoic acid with methanol is a foundational step in synthesizing the target compound. This reaction typically employs sulfuric acid (H₂SO₄) as a catalyst under reflux conditions (60–80°C) to drive the equilibrium toward ester formation. The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by methanol and subsequent dehydration. Alternative catalysts, such as thionyl chloride (SOCl₂), have been reported for in situ generation of the acid chloride intermediate, which reacts with methanol to yield the ester.

Table 1: Esterification Reaction Parameters

CatalystTemperature (°C)Yield (%)Reference
H₂SO₄7085
SOCl₂25 (rt)92

Purification Techniques

Crude ester products often require purification to remove unreacted starting materials and acidic byproducts. Crystallization from ethanol-water mixtures (3:1 v/v) at 0–5°C is a standard method, achieving >95% purity. For industrial applications, continuous flow reactors with in-line neutralization systems minimize side reactions and enhance yield consistency.

Hydrochloride Salt Formation

Acid-Base Reactions

The hydrochloride salt is formed by treating the freebase ester with concentrated HCl in anhydrous diethyl ether. Stoichiometric control (1:1 molar ratio) ensures complete protonation of the piperidine nitrogen without ester hydrolysis. The reaction is monitored via pH titration to maintain a final pH of 2–3.

Crystallization and Stability

Crystallization from hot isopropanol yields white crystalline solids with >99% purity. Stability studies indicate that the hydrochloride salt remains intact for >24 months when stored in airtight containers at 2–8°C. Degradation pathways involve ester hydrolysis above 150°C, releasing HCl and methoxybenzoic acid derivatives.

Comparative Analysis of Synthetic Routes

Yield Optimization

The thionyl chloride-mediated esterification route achieves higher yields (92%) compared to sulfuric acid (85%) but requires stringent moisture control. Transfer hydrogenation offers scalability advantages over Grignard methods, though the latter provides better stereochemical control for chiral intermediates.

Table 2: Method Comparison

MethodYield (%)ScalabilityCost Efficiency
H₂SO₄ esterification85ModerateHigh
SOCl₂ esterification92LowModerate
Transfer hydrogenation90HighHigh

Industrial Scalability

Continuous flow systems for esterification and salt formation reduce batch-to-batch variability, achieving throughputs of 50–100 kg/day. Automated pH adjustment units and in-line FTIR monitoring further enhance process robustness in industrial settings.

Challenges and Practical Considerations

Side Reactions and Mitigation

Ester hydrolysis and N-alkylation of the piperidine ring are common side reactions. Hydrolysis is minimized by maintaining anhydrous conditions during esterification, while N-alkylation is suppressed using bulky bases like triethylamine .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Pain Management :
    • Recent studies suggest that derivatives of piperidine compounds, including methyl 2-(piperidin-4-yl)benzoate hydrochloride, may exhibit analgesic properties. These compounds can potentially target serotonin receptors, providing a pathway for developing new pain relief medications .
  • Neurological Disorders :
    • The compound has been investigated for its efficacy in treating conditions such as migraines and anxiety disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further research in treating these disorders .
  • Antagonistic Activity :
    • This compound has been studied for its antagonistic effects on histamine receptors, particularly H3 receptors. This activity suggests potential applications in managing allergic reactions and other histamine-related conditions .

Biochemical Applications

  • Buffering Agent :
    • The compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels within the optimal range of 6-8.5. This property is essential for various biological assays and experiments .
  • Cell Culture Studies :
    • Its application in cell culture systems allows researchers to study cellular responses to pharmacological agents while controlling environmental variables effectively .

Case Studies

  • Migraine Treatment :
    • A study highlighted the effectiveness of piperidine derivatives in increasing activation of serotonin receptors without causing vasoconstrictive effects, making them suitable for migraine prophylaxis .
  • Histamine Receptor Modulation :
    • Research demonstrated that certain piperidine derivatives could act as effective ligands at histamine receptors, indicating their potential use in developing new antihistamines or treatments for related conditions .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pain ManagementPotential analgesic properties targeting serotonin receptors
Neurological DisordersInvestigated for migraine and anxiety treatment
Antagonistic ActivityModulation of histamine H3 receptors
Buffering AgentUsed in cell cultures to maintain optimal pH levels
Cell Culture StudiesFacilitates studies on cellular responses to pharmacological agents

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS: 936130-82-4)
  • Similarity : 1.00 (structural isomer) .
  • Molecular formula: C₁₃H₁₈ClNO₂ (identical to the target compound).
  • Key difference : The piperidine moiety is attached at the para position of the benzoate ring instead of the ortho position.
Piperidin-4-ylmethyl benzoate hydrochloride (CAS: 1220021-56-6)
  • Similarity : 0.89 .
  • Molecular formula: C₁₃H₁₈ClNO₂.
  • Key difference : The benzoate group is linked to the piperidine via a methylene bridge (-CH₂-).
  • Implications : Increased flexibility may enhance or reduce interaction with hydrophobic binding pockets in proteins.

Ester and Linker Modifications

Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride (CAS: 1219964-47-2)
  • Molecular formula: C₁₅H₂₂ClNO₃.
  • Molecular weight : 299.79 g/mol .
  • Key difference : An ethoxy spacer (-OCH₂CH₂-) separates the benzoate and piperidine groups.
  • Implications : The extended linker may improve solubility or modify pharmacokinetic properties, such as metabolic stability .
Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride (CAS: 1219967-72-2)
  • Molecular formula: C₁₆H₂₄ClNO₃.
  • Key difference : Ethyl ester replaces the methyl ester.
  • Implications : Increased lipophilicity could enhance membrane permeability but may reduce aqueous solubility .

Functional Group Replacements

4-(Piperidin-4-yl)benzoic acid hydrochloride (CAS: 149353-84-4)
  • Similarity : 0.90 .
  • Molecular formula: C₁₂H₁₆ClNO₂.
  • Key difference : The methyl ester is replaced by a carboxylic acid .
  • Implications : The free acid form may exhibit different ionization states under physiological conditions, affecting bioavailability and target engagement.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Methyl 2-(piperidin-4-yl)benzoate HCl 170838-23-0 C₁₃H₁₈ClNO₂ 255.74 Ortho-substituted benzoate ester
Methyl 4-(piperidin-4-yl)benzoate HCl 936130-82-4 C₁₃H₁₈ClNO₂ 255.74 Para-substituted benzoate ester
Piperidin-4-ylmethyl benzoate HCl 1220021-56-6 C₁₃H₁₈ClNO₂ 255.74 Benzoate linked via methylene bridge
Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate HCl 1219964-47-2 C₁₅H₂₂ClNO₃ 299.79 Ethoxy spacer

Biological Activity

Methyl 2-(piperidin-4-yl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.

This compound exhibits a range of biochemical interactions. It is known to bind to specific enzymes and receptors, influencing their activity. For instance, it has been shown to interact with proteases and kinases, which are critical in various signaling pathways. Such interactions can lead to modulation of cell proliferation and differentiation through pathways like MAPK/ERK .

Cellular Effects

The compound has profound effects on cellular processes. It alters cell signaling pathways and gene expression, impacting cellular metabolism. For example, studies indicate that it can influence the MAPK/ERK pathway, leading to significant changes in cell behavior and function. This modulation is crucial for understanding its potential therapeutic applications.

The mechanism of action involves binding interactions with biomolecules, leading to either inhibition or activation of enzymatic functions. The piperidine ring structure allows for versatile binding capabilities with various receptors and enzymes. This interaction can inhibit or activate specific biochemical pathways, resulting in therapeutic effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have demonstrated notable antiproliferative activity against human breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM . These findings suggest that modifications to the compound can enhance its efficacy against cancer cells.

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential. For example, MIC values ranged from 4.69 to 22.9 µM against different bacterial strains . Additionally, antifungal properties have been observed against pathogens like Candida albicans.

Study on Enzyme Inhibition

A study investigated the effect of this compound on histone acetyltransferase (HAT) activity. The compound exhibited moderate inhibition with an IC50 value of 8.6 μM, indicating its potential role in regulating gene transcription through epigenetic mechanisms . Further optimization of the compound's structure led to derivatives with enhanced inhibitory activities, suggesting a pathway for developing more potent inhibitors.

Antiproliferative Activity

Another research effort focused on the structural optimization of benzoylpiperidine derivatives related to this compound. These compounds showed significant antiproliferative effects on various cancer cell lines, underscoring the importance of structural modifications in enhancing biological activity .

Summary Table of Biological Activities

Activity Type Target IC50/MIC Values Notes
AntiproliferativeHuman breast cancer cells19.9 - 75.3 µMSignificant activity noted
AntimicrobialVarious bacterial strains4.69 - 22.9 µMEffective against Gram-positive and Gram-negative bacteria
HAT InhibitionHistone acetyltransferase8.6 μMModerate inhibition observed

Q & A

Q. What are the key steps for synthesizing this compound?

  • Methodological Answer : While direct synthesis data is limited, analogous piperidine derivatives (e.g., methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride) suggest a multi-step approach:

Coupling Reaction : React a benzoic acid derivative (e.g., methyl 2-bromobenzoate) with a protected piperidine precursor.

Deprotection : Remove protecting groups (e.g., Boc) using HCl/dioxane.

Salt Formation : Crystallize the free base with hydrochloric acid to form the hydrochloride salt .

  • Critical Parameters :
  • Solvent choice (e.g., DMF for coupling, ethanol for crystallization).
  • Reaction temperature (typically 0–60°C to avoid side reactions).
  • Purification via column chromatography or recrystallization .

Q. Which analytical techniques are recommended for structural characterization?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Ensure high-quality single crystals grown via slow evaporation in polar solvents (e.g., methanol/water) .
  • NMR Spectroscopy : Confirm protonation states and purity using 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 or CDCl₃. The piperidine ring protons (δ 1.5–3.5 ppm) and ester carbonyl (δ ~165–170 ppm) are key markers .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ peak) .

Advanced Research Questions

Q. How can researchers address missing physicochemical data (e.g., solubility, pKa) for this compound?

  • Methodological Answer :
  • Solubility Profiling : Perform shake-flask experiments in buffered solutions (pH 1–7.4) with HPLC quantification. Use a C18 column and acetonitrile/water mobile phase for analysis .
  • pKa Determination : Employ potentiometric titration with a GLpKa instrument or UV-metric assays. Theoretical estimates via software like MarvinSketch can guide experimental design .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and hygroscopicity via dynamic vapor sorption (DVS) .

Q. How can synthesis yield be optimized for scale-up?

  • Methodological Answer :
  • Reaction Optimization :
ParameterOptimization Strategy
CatalystScreen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency.
SolventTest polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reactivity.
TemperatureUse microwave-assisted synthesis to reduce reaction time and improve yield.
WorkupReplace column chromatography with pH-controlled extraction for cost efficiency.
  • Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress .

Q. How to resolve contradictions in toxicological data for risk assessment?

  • Methodological Answer :
  • In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assay on HEK293 or HepG2 cells) to establish IC₅₀ values. Compare with structurally similar compounds (e.g., 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride) for cross-reactivity .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess metabolic pathways and identify toxic metabolites via LC-MS/MS .
  • Computational Toxicology : Apply QSAR models (e.g., OECD Toolbox) to predict acute toxicity and prioritize in vivo testing .

Data Contradiction Analysis

  • Missing Melting Point Data :
    While the compound’s melting point is unreported in SDS (), estimate via DSC or compare with analogs (e.g., methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride melts at ~180–185°C).

  • Conflicting Stability Claims :
    SDS states stability under normal conditions (), but decomposition products (e.g., HCl gas) suggest sensitivity to heat. Validate via accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.